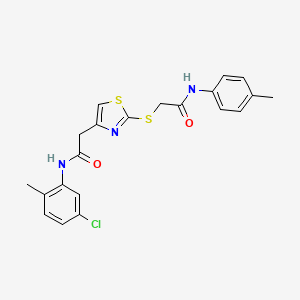

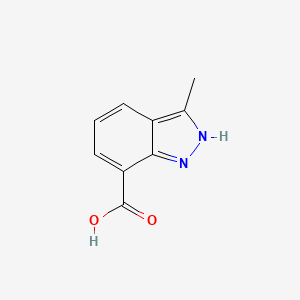

![molecular formula C18H17BrN2O3S B2693314 (5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1325684-47-6](/img/structure/B2693314.png)

(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone” is a chemical compound. It’s a part of a library of compounds designed, synthesized, and evaluated to find novel quorum sensing inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

This compound is part of a class of molecules that have shown promising quorum-sensing inhibitory activities. In the LasB system, similar compounds have shown promising results with IC50 values indicating their effectiveness .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Cytotoxicity Testing : A study on the synthesis of 2-aroylbenzofuran compounds, including 5-bromobenzo[b]furan derivatives, demonstrated their in vitro cytotoxicity against various human cancer cell lines, showing potential as anticancer agents. Compounds exhibited good inhibiting abilities on Hep-G2 cells, highlighting their therapeutic research potential (Nguyễn Tiến Công et al., 2020).

Antimicrobial Activity : Another study focused on bisbenzofuran-2-yl-methanone derivatives explored their preparation and found some to be active against various microorganisms, indicating their potential use in antimicrobial research (C. Kırılmış et al., 2005).

Structural and Reactivity Studies

Structural Exploration : Research into the structural characteristics and antiproliferative activity of a novel bioactive heterocycle bearing isoxazol and piperidinyl groups showed its potential for further investigation in medicinal chemistry (S. Benaka Prasad et al., 2018).

Synthesis and Reactivity : The nucleophilic substitution reactions of bromobenzo thiadiazole derivatives offer insights into the chemical reactivity of brominated aromatic compounds, potentially guiding the synthesis of new pharmaceuticals (S. Mataka et al., 1992).

Antioxidant and Antimicrobial Properties

- Oxidant Properties : A study on the synthesis of (5-bromobenzofuran-2-yl) derivatives and their impact on oxidative stress biomarkers in rats suggested the potential of these compounds in studying oxidative stress and its mitigation (F. Karatas et al., 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3S/c1-11-3-2-4-14-16(11)20-18(25-14)23-12-7-9-21(10-8-12)17(22)13-5-6-15(19)24-13/h2-6,12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQANVRJPTVVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

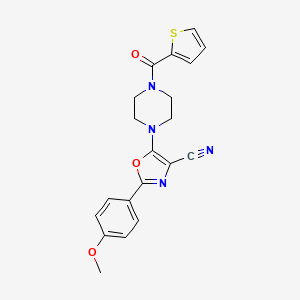

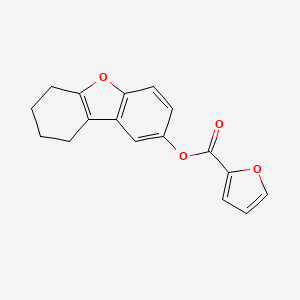

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2693233.png)

![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)

![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)

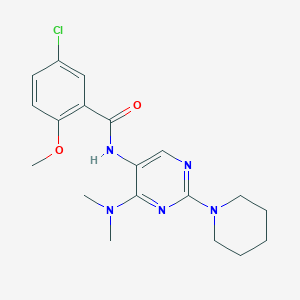

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)

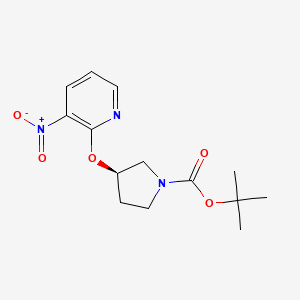

![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)

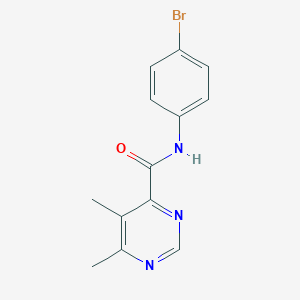

![2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2693248.png)

![N-(3,4-difluorophenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2693251.png)